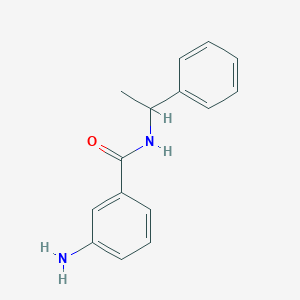

3-amino-N-(1-phenylethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

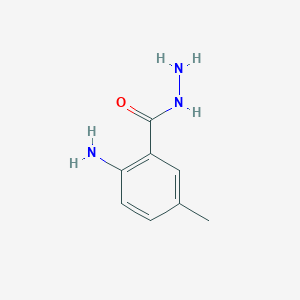

3-amino-N-(1-phenylethyl)benzamide, also known as 3-aminobenzamide, is a widely used organic compound with a variety of applications in research and industry. It is a white, crystalline solid with a molecular formula of C10H12N2O and a molecular weight of 176.2 g/mol. 3-aminobenzamide is an important building block in organic synthesis and is used as a starting material for the production of many pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in biochemical and physiological studies.

Scientific Research Applications

GPR139 Receptor Agonists

The compound (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide was identified as a potent and selective agonist of the GPR139 receptor. This compound showed promise due to its ability to cross the blood-brain barrier and its good drug-like properties suitable for oral dosing in rats (Dvorak et al., 2015).

Antioxidant Activity

Amino-substituted benzamide derivatives, including those similar to 3-amino-N-(1-phenylethyl)benzamide, have demonstrated significant antioxidant activity. Their electrochemical oxidation mechanisms, which are crucial in understanding their free radical scavenging activity, have been studied in depth. These compounds undergo a pH-dependent oxidation process, which contributes to their antioxidant properties (Jovanović et al., 2020).

Biological Applications

Benzamide derivatives, synthesized from non-steroidal anti-inflammatory drugs, have shown potential biological applications, particularly in inhibiting human recombinant alkaline phosphatase and ecto-5′-nucleotidases. These compounds are of interest in medicinal chemistry due to their potential to bind nucleotide protein targets (Saeed et al., 2015).

Medicinal Chemistry and Biological Action

Benzamides are crucial in medicinal chemistry, with a wide range of therapeutic applications including antimicrobial, antimalarial, anticancer, and antiviral activities. They serve as intermediates for synthesizing various medicinal compounds and have been used in insilico toxicity prediction methods, showing potential for further applications in medicinal chemistry (Ammaji et al., 2019).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

3-amino-N-(1-phenylethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11(12-6-3-2-4-7-12)17-15(18)13-8-5-9-14(16)10-13/h2-11H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBFXLWERBRCIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385560 |

Source

|

| Record name | 3-amino-N-(1-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85592-79-6 |

Source

|

| Record name | 3-Amino-N-(1-phenylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85592-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-N-(1-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)

![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)

![N1,N1-Dimethyl-4-[(Isopropylamino)Methyl]Aniline](/img/structure/B1272644.png)